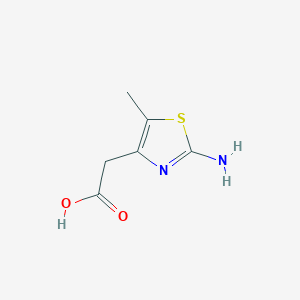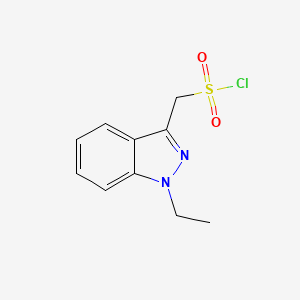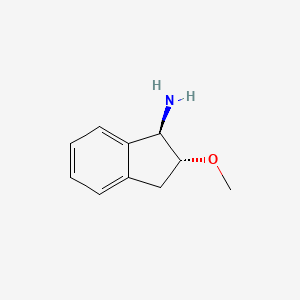
(1R,2R)-2-methoxyindan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of research and industry. Its unique structure, characterized by the presence of a methoxy group and an amine group on an indane backbone, makes it an interesting subject for scientific studies.
Preparation Methods
The synthesis of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methoxyamine.
Reaction Conditions: The key steps involve the formation of the methoxyamine intermediate, followed by cyclization to form the indane backbone. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles. This can lead to the formation of a wide range of derivatives with different properties.
Scientific Research Applications
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. Its unique structure may provide insights into the design of compounds with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride: This compound has a similar methoxy and amine functional group but differs in the backbone structure.
rac-(1R,2R)-2-aminocyclohexanecarboxylic acid: Another compound with an amine group, but with a different carboxylic acid functional group.
rac-(1R,2R)-2-azidocyclohexan-1-ol: This compound contains an azido group instead of a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine lies in its specific combination of functional groups and its indane backbone, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1 |
InChI Key |
IGDBSYLULISNJI-NXEZZACHSA-N |
Isomeric SMILES |
CO[C@@H]1CC2=CC=CC=C2[C@H]1N |
Canonical SMILES |
COC1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


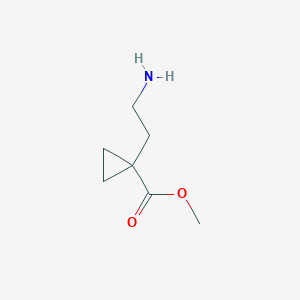

![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)

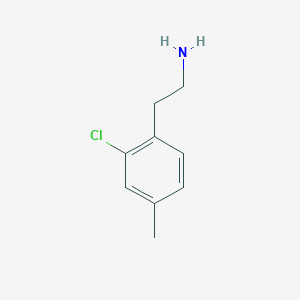
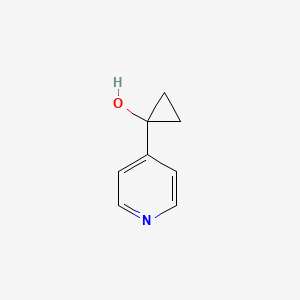

![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)

![1-[(3S,4R)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanone;dihydrochloride](/img/structure/B13518994.png)
